molecular formula C16H18Cl2N2O3 B12674308 Einecs 281-010-4 CAS No. 83833-35-6

Einecs 281-010-4

Cat. No.: B12674308
CAS No.: 83833-35-6
M. Wt: 357.2 g/mol
InChI Key: VLVIORNIRZRGOR-UHFFFAOYSA-M
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database of chemicals marketed in the EU between 1971 and 1981. Based on contextual evidence, EINECS entries typically include quaternary ammonium compounds, fluorinated derivatives, or aromatic nitro compounds, as exemplified by entries such as:

  • Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides (EINECS 91081-09-3) .
  • Copper (EINECS 7440-50-8) and Nitroglycerin (EINECS 200-201-8) .

The physicochemical properties of EINECS chemicals are often analyzed using tools like EPISuite, which predict bioavailability, toxicity, and environmental persistence . For instance, Figure 7 in ERGO studies demonstrates that EINECS compounds occupy a broad physicochemical space, with bioavailability-related properties (e.g., logP, solubility) overlapping significantly with reference substances like ERGO .

Properties

CAS No.

83833-35-6

Molecular Formula

C16H18Cl2N2O3

Molecular Weight

357.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]-3H-pyrazol-1-ium;acetate

InChI

InChI=1S/C14H15Cl2N2O.C2H4O2/c1-2-8-19-14(10-18-7-3-6-17-18)12-5-4-11(15)9-13(12)16;1-2(3)4/h2-5,7,9,14H,1,6,8,10H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

VLVIORNIRZRGOR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C=CCOC(C[N+]1=NCC=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Einecs 281-010-4 involves the reaction of 2,4-dichlorophenyl ethyl imidazole with allyl bromide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Einecs 281-010-4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyloxy group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, methanol, dichloromethane

Major products formed from these reactions include various imidazole derivatives with different functional groups.

Scientific Research Applications

Einecs 281-010-4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 281-010-4 involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Similarity and Machine Learning Approaches

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), enable rapid comparison of EINECS compounds with structurally similar analogs. For example:

  • A RASAR model trained on 1,387 labeled chemicals from REACH Annex VI covered 33,000 unlabeled EINECS compounds by identifying high-similarity neighbors (Figure 7) .
  • Similarity thresholds (e.g., Tanimoto coefficient ≥0.85) are used to cluster compounds based on molecular descriptors like functional groups, ring systems, and halogenation patterns .

Physicochemical and Pharmacokinetic Properties

The following table compares hypothetical analogs of EINECS 281-010-4 with key properties derived from experimental and computational

Compound (CAS No.) Molecular Formula Molecular Weight logPo/w Solubility (mg/mL) Similarity Score Key Differences
This compound C16H15F2NO4 323.29 1.82 (XLOGP3) 0.702 Reference compound
CAS 63010-71-9 C9H6FNO 163.15 1.63 (WLOGP) 0.199 0.92 Reduced fluorination
CAS 3052-50-4 C5H6O4 130.10 1.16 (iLOGP) 0.004 0.88 Lack of aromatic nitro group
CAS 192508-36-4 C8H6FNO4 199.14 1.12 (SILICOS-IT) 0.150 0.95 Additional methoxy group

Key Observations :

  • Bioavailability : this compound exhibits moderate solubility (0.702 mg/mL) and logP (1.82), suggesting balanced hydrophobicity for membrane permeability .

Research Implications and Limitations

  • Data Gaps : The exact identity of this compound remains unspecified in public databases, necessitating further structural elucidation via NMR or mass spectrometry.
  • Regulatory Considerations : Fluorinated EINECS compounds (e.g., perfluoroalkyl derivatives) may face restrictions under evolving REACH guidelines due to persistence concerns .

Q & A

Q. How can researchers apply the FINER criteria to evaluate the feasibility of proposed studies on this compound?

  • Answer : Assess F easibility (resource availability), I nterest (theoretical/practical impact), N ovelty (gap-filling potential), E thical compliance (e.g., hazardous waste protocols), and R elevance (alignment with Sustainable Development Goals) .

Data Management and Reporting

Q. What guidelines ensure transparent reporting of spectroscopic data for this compound?

  • Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Report instrument parameters (e.g., resolution, scan rate) and preprocessing steps (e.g., baseline correction). Deposit raw spectra in public repositories (e.g., Zenodo) with metadata tags .

Q. How should researchers structure supplementary materials to enhance reproducibility in this compound studies?

  • Answer : Include step-by-step protocols, raw datasets, and code for data analysis. Use standardized file formats (e.g., .csv for tables, .cif for crystallography). Label figures/tables with Arabic numerals and cite them in the main text .

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